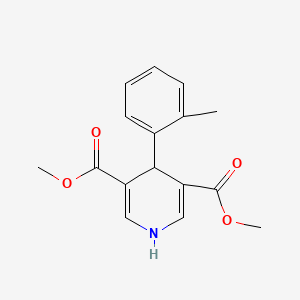

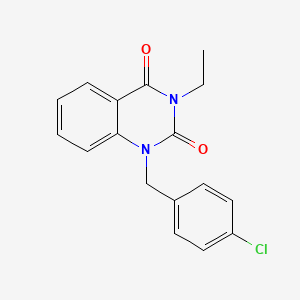

dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as dihydropyridines, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility in various synthetic applications.

Synthesis Analysis

The synthesis of related dihydropyridine compounds typically involves the Hantzsch condensation reaction, which can be promoted by microwave irradiation under solvent-free conditions. This method provides an efficient pathway to synthesize structurally diverse dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, through the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The structure of dihydropyridines is characterized by a 1,4-dihydro pyridine ring bearing various substituents that significantly influence their chemical and physical properties. The molecular structure is crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Dihydropyridines participate in a variety of chemical reactions, including Michael addition, and can serve as intermediates in the synthesis of more complex molecules. Their reactivity is often influenced by the nature of substituents on the dihydropyridine nucleus. The ability to undergo various transformations makes them versatile building blocks in organic synthesis.

Physical Properties Analysis

The physical properties of dihydropyridines, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical handling of these compounds and their formulation in different applications.

Chemical Properties Analysis

Dihydropyridines exhibit a range of chemical properties, including redox activity, which is fundamental to their biological activity. Their electron-rich nature makes them potent antioxidants and modulators of ion channels, which is a basis for their widespread use in pharmacology.

For more information on the synthesis, molecular structure, and properties of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, the following references provide a detailed overview:

Applications De Recherche Scientifique

Enantioselectivity and Kinetic Resolution

Research into the kinetic resolution of dihydropyridine derivatives, such as dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, has demonstrated the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions. Specifically, derivatives with long or branched acyl chains at specific positions showed higher enantiomeric ratios, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).

Novel Heterocycle Synthesis

The chemistry of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored for the synthesis of new nitrogen-bridged heterocycles, showcasing a methodological advancement in the creation of complex molecular architectures. This research opens new pathways for the synthesis of pharmaceuticals and other nitrogen-containing compounds (Kakehi et al., 1994).

Antihypertensive Applications

Investigations into calcium antagonists have identified compounds structurally related to dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as effective in managing hypertension. These studies contribute to our understanding of calcium channel blockers and their potential in therapeutic applications (Suzuki et al., 1993).

Analytical Techniques

Advancements in analytical chemistry have facilitated the determination of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its metabolites in biological matrices. High-performance liquid chromatography with ultraviolet detection and column switching has been employed for sensitive and selective analysis, supporting pharmacokinetic studies and drug monitoring (Miyabayashi et al., 1989).

Propriétés

IUPAC Name |

dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-6-4-5-7-11(10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMPBVLTAFKKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)